molecular formula C12H13ClN2O3 B2514289 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid CAS No. 1394647-62-1

1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid

Cat. No.: B2514289
CAS No.: 1394647-62-1
M. Wt: 268.7
InChI Key: OKNNXSCSNIJXJM-UHFFFAOYSA-N
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Description

1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid is a compound with the molecular formula C12H13ClN2O3 and a molecular weight of 268.7 g/mol This compound features a cyclopentane ring substituted with a carboxylic acid group and an amide linkage to a 2-chloropyridine moiety

Properties

IUPAC Name

1-[(2-chloropyridine-4-carbonyl)amino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c13-9-7-8(3-6-14-9)10(16)15-12(11(17)18)4-1-2-5-12/h3,6-7H,1-2,4-5H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNNXSCSNIJXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-4-amine with cyclopentanecarboxylic acid under appropriate conditions to form the desired amide bond . The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide linkage. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Scientific Research Applications

1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may serve as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: The compound’s derivatives could be explored for potential therapeutic applications, such as anti-inflammatory, antiviral, or anticancer agents.

    Industry: In the agrochemical industry, it can be used to develop new pesticides or herbicides with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid depends on its specific applicationFor example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved would vary based on the specific derivative and application.

Comparison with Similar Compounds

1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    2-Chloropyridine-4-carboxylic acid: This compound lacks the cyclopentane ring and amide linkage, making it less complex and potentially less versatile in applications.

    4-Amino-2-chloropyridine: This compound contains an amino group instead of the amide linkage, which may result in different reactivity and applications.

    Cyclopentanecarboxylic acid: This compound lacks the chloropyridine moiety, making it less suitable for applications requiring the unique properties of the chloropyridine group.

The uniqueness of this compound lies in its combination of the cyclopentane ring, carboxylic acid group, amide linkage, and chloropyridine moiety, which together confer a range of chemical and biological properties that can be exploited in various scientific and industrial applications.

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